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Compound of Interest

Sodium 2,3,4,5,6-
Compound Name:
pentafluorobenzoate

cat. No.: B1593213

An In-depth Technical Guide to Sodium 2,3,4,5,6-pentafluorobenzoate

Abstract

Sodium 2,3,4,5,6-pentafluorobenzoate is a pivotal chemical intermediate, finding extensive
application as a versatile building block in the synthesis of complex molecules within the
pharmaceutical, agrochemical, and materials science sectors.[1] The presence of a
perfluorinated aromatic ring imparts unique physicochemical properties, such as enhanced
lipophilicity and metabolic stability, to target molecules.[1] This guide provides a comprehensive
technical overview of its synthesis, purification, in-depth analytical characterization, and core
applications, intended for researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for scientific rigor and
regulatory compliance. Sodium 2,3,4,5,6-pentafluorobenzoate is systematically named
according to IUPAC conventions, which provides a universally understood descriptor of its
chemical structure.[2] It is commonly tracked in chemical inventories and literature by its
Chemical Abstracts Service (CAS) Registry Number.
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Identifier Value Source(s)
sodium;2,3,4,5,6-

IUPAC Name [2][3]
pentafluorobenzoate

CAS Number 4830-57-3 [2]4]

Molecular Formula C7FsNaO2 [31[4]

Molecular Weight 234.06 g/mol [2]
C1(=C(C(=C(C(=C1F)F)F)F)F

SMILES (=C(C(=C(C( JF)F)F)F) e
C(=0)[O-].[Na+t]
TYLVUOJLQDVPMQ-

InChliKey [21[3]

UHFFFAOYSA-M

Physicochemical Properties

The physical and chemical properties of Sodium 2,3,4,5,6-pentafluorobenzoate dictate its

handling, storage, and reactivity. As the sodium salt of a strong organic acid, its solubility is a

key consideration for reaction and purification solvent selection.
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Property Value Notes Source(s)

Typically a white
Physical Form Solid / Powder crystalline solid at

room temperature.

2,3,4,5,6- The parent acid has a
Precursor Acid Pentafluorobenzoic melting point of 100- [4]
acid 102 °C.

The parent acid is
soluble in polar protic
solvents like water

Solubility Water Soluble and alcohols.[5]Asan  [5]
ionic salt, the sodium
form exhibits high

aqueous solubility.

Should be stored in a

Inert atmosphere, dry, well-ventilated
Storage
room temperature place, protected from
moisture.

Synthesis and Purification: A Validated Protocol

The synthesis of Sodium 2,3,4,5,6-pentafluorobenzoate is a straightforward acid-base
neutralization. The rationale for this approach is its high efficiency and the ease of isolating the
product. The precursor, 2,3,4,5,6-pentafluorobenzoic acid, is a commercially available solid.[4]

Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the purified final
product.
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4 Synthesis Stage
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Caption: Workflow for the synthesis and purification of the target compound.
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Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for ensuring
reaction completion and purity.

Materials:

2,3,4,5,6-Pentafluorobenzoic acid (CeFsCO2H)
e Sodium hydroxide (NaOH), pellets

o Ethanol (anhydrous)

e n-Heptane (anhydrous)

o Deionized water

e pH indicator strips or calibrated pH meter
Procedure:

o Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve
10.0 g of 2,3,4,5,6-pentafluorobenzoic acid in 100 mL of ethanol. In a separate beaker,
prepare a solution of sodium hydroxide by dissolving the stoichiometric equivalent (1.89 g) in
50 mL of ethanol. Causality: Ethanol is chosen as it readily dissolves both the acidic starting
material and the resulting salt at elevated temperatures, but allows for precipitation of the
salt upon cooling or addition of an anti-solvent.

o Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirring solution of
the acid at room temperature. Monitor the pH of the reaction mixture periodically. The
addition is complete when a stable pH of ~7 is reached. Trustworthiness: A slow, monitored
addition prevents overshoot and the formation of basic impurities. Verifying a neutral pH
confirms the complete conversion of the acid to its conjugate base salt.

e Crude Product Isolation: Remove the ethanol using a rotary evaporator. The resulting solid is
the crude Sodium 2,3,4,5,6-pentafluorobenzoate.
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 Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot
ethanol. Once fully dissolved, slowly add n-heptane until the solution becomes faintly turbid.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour
to maximize crystallization. Causality: This solvent/anti-solvent system is effective. The
product is soluble in hot ethanol but insoluble in the non-polar heptane. Slow cooling
promotes the formation of well-defined, pure crystals, excluding impurities into the mother
liquor.

» Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing the filter
cake with a small amount of cold n-heptane to remove any residual soluble impurities.[7] Dry
the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analytical Characterization

A multi-technique analytical approach is essential to confirm the structure and purity of the
synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum
of the product is distinct from its acidic precursor.

o Carboxylate (COO™) Stretch: The most telling feature is the disappearance of the broad O-H
stretch (from the carboxylic acid, ~3000 cm~1) and the C=0 stretch (~1700 cm~1). These are
replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion,
typically found in the 1610-1550 cm~* and 1420-1300 cm~! regions, respectively.[8]

o C-F Stretch: Strong absorption bands in the 1300-1000 cm~1 region are characteristic of the
C-F bonds on the aromatic ring.

e Aromatic Ring: Peaks corresponding to the C=C stretching of the perfluorinated aromatic
ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and fluorine framework.
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e 9F NMR: This is the most informative technique for this molecule. Due to the symmetry of
the pentafluorophenyl group, three distinct fluorine environments are expected:

o ortho-fluorines (F2, F6)
o meta-fluorines (F3, F5)

o para-fluorine (F4) This will result in three multiplets with an integration ratio of 2:2:1. The
chemical shifts and coupling constants (J-coupling) between these nuclei provide definitive
structural confirmation.

e 13C NMR: The spectrum will show characteristic signals for the carboxylate carbon and the
carbons of the aromatic ring. The carbon signals will be split due to coupling with the directly
attached fluorine atoms (*JCF) and adjacent fluorines (2JCF, 3JCF).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure. Studies on Sodium
pentafluorobenzoate monohydrate reveal a two-dimensional polymeric array.[9] Key features
include:

o Coordination of the sodium cations by the oxygen atoms of the carboxylate group and water
molecules.

« Significant, non-covalent Na---F interactions, which contribute to the overall packing and
stability of the crystal lattice.[9]

e The crystal packing is also influenced by hydrogen bonds and potential T—1t stacking
interactions between the aromatic rings of the anions.[10]

Applications in Synthesis and Drug Development

The utility of Sodium 2,3,4,5,6-pentafluorobenzoate stems from the unique properties
conferred by the CeFs moiety.

Role as a Synthetic Building Block
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The pentafluorobenzoate anion can act as a nucleophile or be used as a precursor in further
reactions. Its primary value, however, is in introducing the pentafluorophenyl group into a target
molecule. This is often achieved by first converting the salt back to the acid or an activated
form (like an acid chloride or ester) for use in coupling reactions.

Acidification then
Chlorination

Sodium
2,3,4,5,6-pentafluorobenzoate

Activation
(e.g., -> Acid Chloride)

\

Coupling Reaction LT MElau(E
Nucleophilic Partner piing with C6F5 Moiety
(R-OH, R-NH2)

Click to download full resolution via product page

Caption: General scheme for incorporating the CeFs moiety.

Impact in Medicinal Chemistry

The incorporation of the pentafluorophenyl group into a drug candidate can profoundly and
beneficially alter its properties.

» Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing
hydrogens on an aromatic ring with fluorines can block sites of oxidative metabolism by
cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

« Lipophilicity: The highly fluorinated ring increases the lipophilicity (fat-solubility) of a
molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier,
which is a critical factor in the design of central nervous system (CNS) drugs.[1][11]

» Receptor Binding: The electron-withdrawing nature of the fluorine atoms alters the electronic
profile of the aromatic ring. This can lead to unique binding interactions (e.g., dipole-dipole,
qguadrupole interactions) with protein targets, potentially increasing binding affinity and
selectivity.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1593213?utm_src=pdf-body-img
https://www.myskinrecipes.com/shop/en/ungroupable/236031-sodium-23456-pentafluorobenzoate.html
https://www.myskinrecipes.com/shop/en/ungroupable/236031-sodium-23456-pentafluorobenzoate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292521/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Hazard Identification: Sodium 2,3,4,5,6-pentafluorobenzoate is associated with the
following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin
irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). The
corresponding pictogram is the GHSO07 exclamation mark.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[6][12]

e Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of
dust.[12] Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The
material should be stored under an inert atmosphere.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Sodium 2,3,4,5,6-pentafluorobenzoate is more than a simple salt; it is a strategic tool for
molecular design. Its straightforward synthesis and the valuable properties imparted by its
perfluorinated ring make it an indispensable reagent in the modern chemist's arsenal. A
thorough understanding of its synthesis, characterization, and safe handling, as detailed in this
guide, enables researchers to leverage its full potential in the development of novel
therapeutics, advanced materials, and complex organic molecules.
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» Organic Syntheses. Preparation of Potassium (4-Methoxy-carbonyl)phenyltrifluoroborate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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